2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(1-oxa-5-azaspiro[56]dodecan-5-yl)ethan-1-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro[56]dodecane ring system, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1-oxa-5-azaspiro[5One common method involves the reductive alkylation of intermediates with specific aldehydes . The reaction conditions often include the use of reducing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include multiple steps such as the preparation of intermediates, purification, and final product formation under controlled conditions to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dichloroethanone moiety.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichloroethanone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one involves its interaction with specific molecular targets. The dichloroethanone group can react with nucleophilic sites in biological molecules, leading to various biochemical effects. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one
- 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one
Uniqueness
2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one is unique due to its specific spiro[5.6]dodecane ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71526-26-6 |
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Molecular Formula |
C12H19Cl2NO2 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
2,2-dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethanone |
InChI |
InChI=1S/C12H19Cl2NO2/c13-10(14)11(16)15-8-5-9-17-12(15)6-3-1-2-4-7-12/h10H,1-9H2 |
InChI Key |
QPDLPGADMYGJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)N(CCCO2)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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